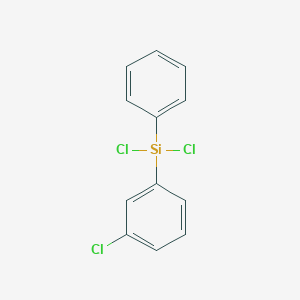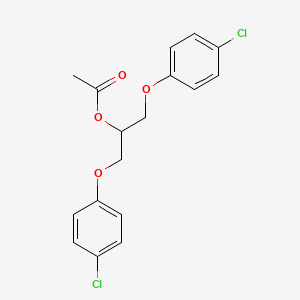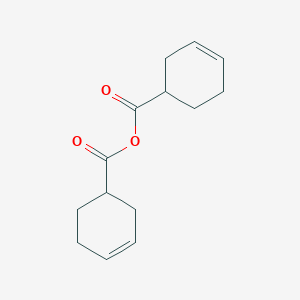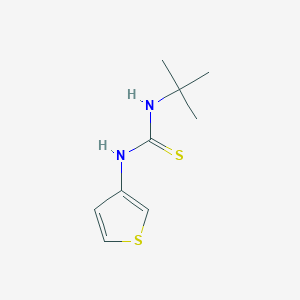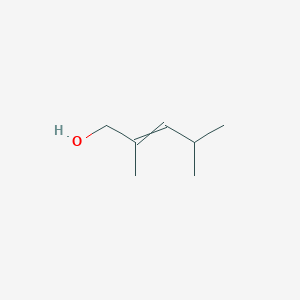
Benzenamine, 2-(1,1-dimethylethyl)-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-(1,1-dimethylethyl)-6-nitro-: is an aromatic amine compound with the molecular formula C10H14N2O2. It is also known as 2-tert-Butyl-6-nitroaniline. This compound is characterized by the presence of a nitro group (-NO2) and a tert-butyl group (-C(CH3)3) attached to the benzene ring, making it a derivative of aniline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of 2-tert-Butylaniline: The most common method for synthesizing Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- involves the nitration of 2-tert-Butylaniline. This reaction typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods:
Batch Process: In industrial settings, the nitration process is often conducted in batch reactors where precise control over temperature and reaction time is maintained to ensure high yield and purity of the product.
Continuous Process: For large-scale production, continuous nitration processes are employed, which offer advantages in terms of efficiency and consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of nitrobenzoic acids or other oxidized derivatives.
Reduction: The nitro group in Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst, tin(II) chloride (SnCl2) in hydrochloric acid (HCl)
Substitution: Halogens (chlorine, bromine), alkylating agents
Major Products Formed:
Oxidation: Nitrobenzoic acids, oxidized derivatives
Reduction: 2-tert-Butyl-6-aminobenzenamine
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology:
Biochemical Research: The compound is used in biochemical research to study the effects of nitro and tert-butyl groups on biological systems and their interactions with enzymes and receptors.
Medicine:
Drug Development: It serves as a precursor in the development of certain pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final product.
Wirkmechanismus
Molecular Targets: The nitro group in Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- can undergo reduction to form reactive intermediates that interact with various molecular targets, including enzymes and receptors.
Pathways Involved: The compound can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and other intermediates that can modulate cellular pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
2-tert-Butylaniline: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroaniline: Contains a nitro group but lacks the tert-butyl group, resulting in different chemical and physical properties.
4-tert-Butyl-2-nitroaniline: Similar structure with the nitro group in a different position, leading to variations in reactivity and applications.
Uniqueness:
Combination of Nitro and tert-Butyl Groups: The presence of both nitro and tert-butyl groups in Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- imparts unique chemical properties, making it valuable in specific synthetic and industrial applications.
Reactivity: The compound’s reactivity in oxidation, reduction, and substitution reactions distinguishes it from other similar compounds, offering versatility in various chemical processes.
Eigenschaften
CAS-Nummer |
41085-44-3 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-tert-butyl-6-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)7-5-4-6-8(9(7)11)12(13)14/h4-6H,11H2,1-3H3 |
InChI-Schlüssel |
NDONWNZRRAEAON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


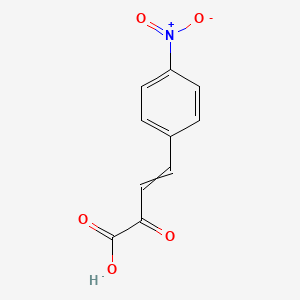
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
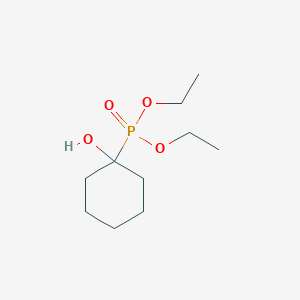
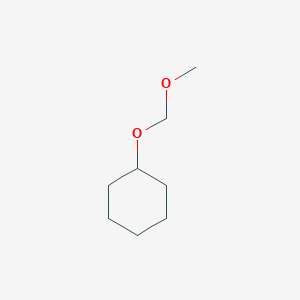
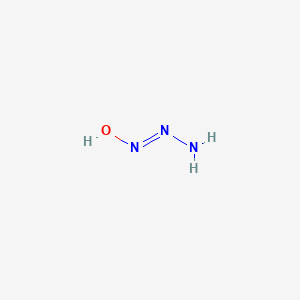
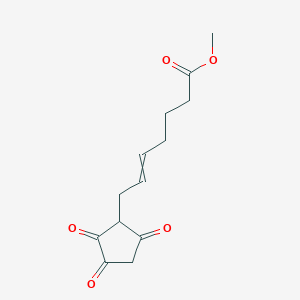
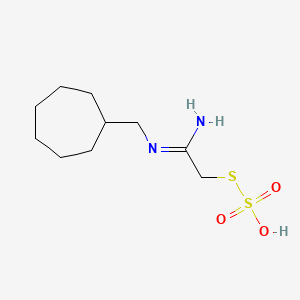
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
